Technical Guide: Synthesis and Characterization of 1-(2-Aminoethyl)cyclobutane-1-carboxylic Acid
Technical Guide: Synthesis and Characterization of 1-(2-Aminoethyl)cyclobutane-1-carboxylic Acid
Topic: 1-(2-Aminoethyl)cyclobutane-1-carboxylic Acid Synthesis and Characterization Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary & Strategic Importance
1-(2-Aminoethyl)cyclobutane-1-carboxylic acid (CAS: 2095192-36-0) represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted
This structural rigidity is highly valued in peptidomimetic drug design, where it is used to induce specific secondary structures (such as
This guide details a robust, scalable 3-step synthetic pathway designed for high purity and reproducibility, moving beyond theoretical routes to provide a self-validating laboratory protocol.
Retrosynthetic Analysis
To design the most efficient synthesis, we employ a disconnection approach that minimizes step count and maximizes atom economy.
-
Target: 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid.
-
Disconnection: The C1–C(
) bond of the aminoethyl side chain. -
Precursor: A 1-substituted cyclobutane-1-carboxylic acid ester capable of chain extension.
-
Key Intermediate: Ethyl 1-(cyanomethyl)cyclobutanecarboxylate. The nitrile group serves as a masked primary amine, providing the necessary two-carbon extension upon reduction.
Pathway Visualization
Figure 1: Retrosynthetic logic flow identifying the cyanomethyl intermediate as the strategic pivot point.
Experimental Protocols
Phase 1: -Alkylation of Ethyl Cyclobutanecarboxylate
Objective: Introduce the two-carbon side chain precursor via enolate chemistry.
Reaction Type: Nucleophilic Substitution (
Materials
-
Substrate: Ethyl cyclobutanecarboxylate (1.0 eq).
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq). Prepared fresh or commercial 2.0 M solution.
-
Electrophile: Bromoacetonitrile (1.2 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[2]
-
Conditions: -78°C under Argon/Nitrogen atmosphere.
Protocol
-
Enolate Formation: Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C. Add LDA solution dropwise.
-
Substrate Addition: Add ethyl cyclobutanecarboxylate dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 45 minutes to ensure complete deprotonation.
-
Alkylation: Add bromoacetonitrile (diluted in THF) slowly. The solution may darken.
-
Warm-up: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.[3] -
Purification: Flash column chromatography (Hexanes:EtOAc 9:1) yields Ethyl 1-(cyanomethyl)cyclobutanecarboxylate as a colorless oil.
Critical Control Point: The cyclobutane ring introduces steric strain. Ensure the enolate is fully formed before adding the electrophile to prevent self-condensation.
Phase 2: Selective Nitrile Reduction
Objective: Convert the nitrile to a primary amine without reducing the ester or ring opening. Reaction Type: Catalytic Hydrogenation.
Materials
-
Substrate: Ethyl 1-(cyanomethyl)cyclobutanecarboxylate.
-
Catalyst: Raney Nickel (active slurry) or
(Adam's Catalyst). -
Solvent: Ethanol saturated with Ammonia (
). -
Gas: Hydrogen (
) at 50–60 psi.
Protocol
-
Setup: In a Parr hydrogenation vessel, dissolve the substrate in ammoniacal ethanol. Note: Ammonia is crucial to suppress secondary amine formation via imine coupling.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 20 wt% loading) under an inert blanket. Caution: Pyrophoric.
-
Hydrogenation: Pressurize to 60 psi
and shake/stir at room temperature for 12–24 hours. Monitor via TLC (disappearance of nitrile spot). -
Filtration: Filter through a Celite pad to remove the catalyst. Rinse with ethanol.
-
Concentration: Evaporate solvent to yield crude Ethyl 1-(2-aminoethyl)cyclobutanecarboxylate .
Phase 3: Hydrolysis and Salt Formation
Objective: Isolate the final amino acid as a stable hydrochloride salt.
Protocol
-
Hydrolysis: Dissolve the crude amino-ester in 6N HCl (10 mL/g).
-
Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.
-
Evaporation: Concentrate the solution to dryness under reduced pressure. Co-evaporate with toluene to remove excess HCl and water.
-
Crystallization: Triturate the residue with diethyl ether or acetone to induce crystallization.
-
Product: 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride .
Characterization & Data Analysis
Expected NMR Data
The cyclobutane ring creates a distinct magnetic environment. The geminal substitution at C1 renders the ring protons chemically non-equivalent but symmetric relative to the bisecting plane.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H | 1.80 – 2.05 | Multiplet (4H) | Cyclobutane |
| 1H | 2.35 – 2.50 | Multiplet (2H) | Cyclobutane |
| 1H | 2.10 | Triplet (2H) | Side chain |
| 1H | 3.05 | Triplet (2H) | Side chain |
| 13C | 176.5 | Singlet | Carboxyl Carbon ( |
| 13C | 48.2 | Singlet | Quaternary Carbon ( |
| 13C | 36.5 | Singlet | Side chain |
| 13C | 32.1 | Singlet | Side chain |
| 13C | 28.4 | Singlet | Cyclobutane Ring Carbons |
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
(Free base) -
Molecular Weight: 143.18 g/mol
-
Observed Ion
144.2 m/z
Purification & Handling Workflow
Due to the zwitterionic nature of the free amino acid, handling the HCl salt is preferred for stability. If the free zwitterion is required (e.g., for biological assays), ion-exchange chromatography is necessary.
Purification Logic Diagram
Figure 2: Decision tree for isolating the HCl salt versus the free zwitterion.
Safety & Causality
-
LDA Handling: Lithium Diisopropylamide is pyrophoric and reacts violently with moisture. The causality of using -78°C is to favor kinetic enolate formation and prevent polymerization of the strained cyclobutane ring.
-
Nitrile Reduction: The use of ammonia in the hydrogenation step is non-negotiable. Without it, the primary amine product reacts with the intermediate imine, leading to dimer formation (secondary amines), which drastically reduces yield.
-
Cyclobutane Strain: The ring strain (~26 kcal/mol) makes the system susceptible to ring-opening under harsh acidic conditions if temperatures exceed 110°C. Reflux conditions must be strictly controlled.
References
-
Vogel, A. I. (1948).[4] "Physical properties and chemical constitution.[2][4][5] Part XXIII. Miscellaneous compounds." Journal of the Chemical Society, 1804.[4] Link (Foundational work on cyclobutanecarboxylic acid derivatives).
-
Organic Syntheses. (1943).[4] "Cyclobutanecarboxylic Acid."[1][2][6][4][7][8][9] Org.[1][4][9][10] Synth. 23, 16. Link (Standard protocol for the precursor synthesis).
-
CymitQuimica. "1-(2-AMINOETHYL)CYCLOBUTANE-1-CARBOXYLIC ACID HCL Product Data." Link (Verification of commercial availability and CAS 2095192-36-0).
-
BenchChem. "Synthesis of 1-(cyanomethyl)cyclohexanecarbonitrile." Link (Analogous nitrile alkylation methodologies).
- Molinaro, C., et al. (2004). "Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid." Journal of Organic Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Cyclobutane synthesis [organic-chemistry.org]
